molecular formula C7H13NO2 B2669207 3-(Dimethylamino)cyclobutane-1-carboxylic acid CAS No. 1932424-09-3

3-(Dimethylamino)cyclobutane-1-carboxylic acid

Cat. No.: B2669207
CAS No.: 1932424-09-3
M. Wt: 143.186
InChI Key: GAVCMRHXYLTQJX-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)cyclobutane-1-carboxylic acid is a cyclic amino acid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol.

Scientific Research Applications

3-(Dimethylamino)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with cyclobutanone, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Mechanism of Action

The mechanism by which 3-(Dimethylamino)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid
  • trans-3-(Dimethylamino)cyclobutane-1-carboxylic acid
  • 3-(Methylamino)cyclobutane-1-carboxylic acid

Comparison: 3-(Dimethylamino)cyclobutane-1-carboxylic acid is unique due to its specific structural configuration and the presence of the dimethylamino group. This configuration imparts distinct chemical and physical properties compared to its analogs, making it particularly valuable in certain applications .

Properties

IUPAC Name

3-(dimethylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVCMRHXYLTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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